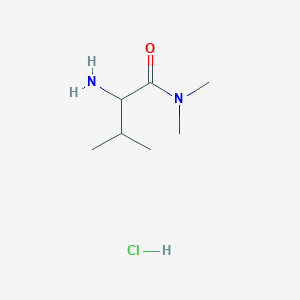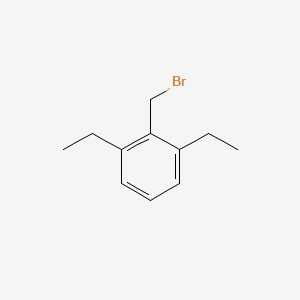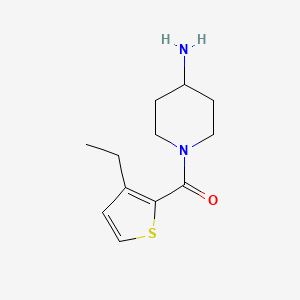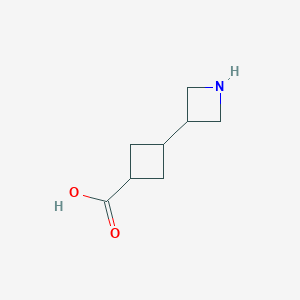
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular formula of 2-Amino-N,N,3-trimethylbutanamide hydrochloride is C7H17ClN2O . The InChI code is 1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-N,N,3-trimethylbutanamide hydrochloride is 180.68 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
N-acetylcysteine in Psychiatry
Research highlights the expanding investigation into alternatives to pharmacological therapies in psychiatry, with N-acetylcysteine (NAC) emerging as a promising agent in treating psychiatric disorders. NAC's mechanisms, while partially understood, suggest benefits beyond its antioxidant properties, including modulating neurotropic and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
FTY720 in Cancer Therapy
FTY720, an immunosuppressant approved for multiple sclerosis, demonstrates preclinical antitumor efficacy in several cancer models. This efficacy is attributed to its ability to activate sphingosine-1-phosphate receptors and potentially through S1PR-independent mechanisms, marking it as a compound of interest for cancer therapy (Zhang et al., 2013).
Ocular Toxicity and Hydroxychloroquine Screening
The use of hydroxychloroquine in dermatology and its potential ocular complications underline the importance of ophthalmological screening to mitigate risks associated with its use (Jones, 1999).
Tiagabine's Anticonvulsant GABA Uptake Inhibition
Tiagabine, a selective γ-aminobutyric acid (GABA) uptake inhibitor, shows promise in epilepsy treatment, highlighting its potential utility in chronic seizure disorders (Suzdak & Jansen, 1995).
Biogenic Amines in Fish and Nitrosamine Formation
The study of biogenic amines in fish, particularly histamine, cadaverine, and putrescine, and their roles in intoxication, spoilage, and nitrosamine formation, presents critical insights into food safety and quality (Bulushi, Poole, Deeth, & Dykes, 2009).
Drug Conjugation and Glucuronidation Developmental Aspects
Exploring the developmental aspects of drug conjugation, particularly glucuronidation, provides an understanding of the mechanisms regulating perinatal development of Phase 2 reactions, essential for drug metabolism and therapeutic efficacy (Dutton, 1978).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-N,N,3-trimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTBQDHPDXXUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N,N,3-trimethylbutanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiolan-3-amine](/img/structure/B1651241.png)
![[4-(4-Methoxyphenyl)-1,2,4-triazol-3-yl]methanamine](/img/structure/B1651242.png)
![N-[2-(cyclopropylamino)ethyl]-4-methylbenzamide](/img/structure/B1651245.png)


![2-amino-2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1651251.png)

![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B1651253.png)